molecular formula C12H10BrNO2 B6146332 4-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione CAS No. 1692713-51-1

4-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione

Cat. No. B6146332
CAS RN: 1692713-51-1
M. Wt: 280.1
InChI Key:
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Description

4-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione, also known as 4-Bromo-2,3-dihydro-1H-indene-2,5-dione, is a heterocyclic compound with a spiro-ring structure composed of a pyrrolidine and an indene ring. It is a colorless, crystalline solid with a molecular weight of 268.1 g/mol and a melting point of 156-158 °C. It is soluble in chloroform, methanol, and dimethyl sulfoxide (DMSO). The compound has been studied extensively for its potential use in medicinal chemistry, with a focus on its biochemical and physiological effects.

Scientific Research Applications

4-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionedihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione has been studied extensively for its potential applications in medicinal chemistry. It has been reported to possess anticancer and anti-inflammatory properties, as well as antimicrobial activity. It has also been studied for its ability to inhibit the growth of cancer cells in vitro. Additionally, the compound has been studied for its potential use as a neuroprotective agent, as it has been found to protect neurons from oxidative stress.

Mechanism of Action

The exact mechanism of action of 4-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionedihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione is not fully understood. However, it is believed to act by modulating the activity of various enzymes and proteins involved in cellular processes, such as cell proliferation, apoptosis, and inflammation. In addition, the compound has been reported to inhibit the activity of several enzymes involved in the metabolism of drugs and other compounds, thus potentially affecting the absorption and metabolism of drugs and other compounds.
Biochemical and Physiological Effects
4-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionedihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione has been reported to possess a variety of biochemical and physiological effects. It has been found to possess anticancer and anti-inflammatory properties, as well as antimicrobial activity. Additionally, the compound has been reported to possess neuroprotective properties, as it has been found to protect neurons from oxidative stress. In addition, the compound has been found to inhibit the activity of several enzymes involved in the metabolism of drugs and other compounds, thus potentially affecting the absorption and metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionedihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione in laboratory experiments is its relatively low cost and easy availability. Additionally, the compound is stable and can be stored at room temperature for extended periods of time without degradation. Furthermore, the compound is soluble in a variety of solvents, such as chloroform, methanol, and DMSO, which makes it suitable for various laboratory applications.
However, there are some limitations to using 4-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionedihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione in laboratory experiments. The compound is not water soluble and must be dissolved in a suitable solvent before use. Additionally, the compound has a relatively low melting point and may decompose at high temperatures. Furthermore, the compound is toxic and should be handled with caution.

Future Directions

The potential applications of 4-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionedihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione are still being explored. Potential future directions include further investigations into its mechanism of action, as well as its potential use in the development of new therapeutic agents for the treatment of cancer, inflammation, and other diseases. Additionally, the compound could be further studied for its potential use as a neuroprotective agent, as it has been found to protect neurons from oxidative stress. Finally, further research could be conducted to explore the potential of the compound as an inhibitor of drug metabolism, which could have implications for drug absorption and metabolism.

Synthesis Methods

The synthesis of 4-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionedihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione has been reported in a number of publications. It can be synthesized from the reaction of 1,3-dihydro-2,3-dioxoindene-4-bromide with pyrrolidine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction yields a white crystalline solid, which can then be purified by recrystallization from a mixture of methanol and chloroform.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione can be achieved through a multi-step process involving the synthesis of key intermediates and their subsequent transformation into the final product.", "Starting Materials": [ "Indene", "2-bromoacetaldehyde", "Pyridine", "Ammonium acetate", "Acetic anhydride", "Malonic acid", "Ethyl acetoacetate", "Sodium ethoxide", "Benzaldehyde", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Chloroacetyl chloride" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-1-(indene-1-yl)ethan-1-one by reacting indene with 2-bromoacetaldehyde in the presence of pyridine and ammonium acetate.", "Step 2: Synthesis of 2-(indene-1-yl)-3-bromoacrylic acid by reacting 2-bromo-1-(indene-1-yl)ethan-1-one with malonic acid in the presence of acetic anhydride and pyridine.", "Step 3: Synthesis of 2-(indene-1-yl)-3-bromoacrylic acid ethyl ester by reacting 2-(indene-1-yl)-3-bromoacrylic acid with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 4: Synthesis of 2-(indene-1-yl)-3-(1-phenylethylidene)butanedioic acid ethyl ester by reacting 2-(indene-1-yl)-3-bromoacrylic acid ethyl ester with benzaldehyde in the presence of sodium borohydride.", "Step 5: Synthesis of 4-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione by reacting 2-(indene-1-yl)-3-(1-phenylethylidene)butanedioic acid ethyl ester with chloroacetyl chloride in the presence of sodium hydroxide." ] }

CAS RN

1692713-51-1

Product Name

4-bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione

Molecular Formula

C12H10BrNO2

Molecular Weight

280.1

Purity

95

Origin of Product

United States

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